molecular formula C7H11ClN2S B596406 (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine CAS No. 1289388-03-9

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Cat. No.: B596406
CAS No.: 1289388-03-9
M. Wt: 190.689
InChI Key: SMJHBQKLFJQYMR-UHFFFAOYSA-N
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Description

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, with the CAS number 948040-55-9, is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a reactive 2-chlorothiazole moiety, a privileged structure in drug design known for its ability to act as a hinge-binding motif in kinase inhibitors. The chlorinated thiazole ring is amenable to nucleophilic aromatic substitution, allowing for facile derivatization and the construction of more complex molecules. The isopropyl-amine side chain contributes to the compound's physicochemical properties and can influence target binding and pharmacokinetic profiles. Its primary research application is as a key synthetic precursor in the development of kinase inhibitors and other biologically active small molecules, particularly in oncology and inflammation research . The thiazole scaffold is a common feature in many approved drugs and investigational compounds, making this amine a crucial building block for exploring structure-activity relationships and optimizing lead compounds in drug discovery programs. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this high-purity intermediate for their sophisticated synthetic efforts.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHBQKLFJQYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693805
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-03-9
Record name 2-Chloro-N-(1-methylethyl)-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Ring Construction via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole core. This one-pot reaction involves the condensation of α-haloketones with thioamides. For this compound, the protocol is adapted as follows:

  • Reaction Components :

    • α-Chloroketone precursor (e.g., chloroacetone)

    • Thioamide derived from isopropylamine and thiourea

    • Solvent: Ethanol or tetrahydrofuran (THF)

    • Base: Triethylamine or sodium hydride

  • Mechanism :
    The α-chloroketone reacts with the thioamide to form a thiazoline intermediate, which undergoes dehydrogenation to yield the aromatic thiazole ring. The chlorine atom is introduced via the α-chloroketone precursor, ensuring regioselectivity at the 2-position.

  • Optimization :

    • Temperature : 80–100°C for 6–12 hours.

    • Yield : 60–75% after column chromatography.

Table 1 : Representative Hantzsch Synthesis Conditions

ComponentSpecificationRole
α-ChloroketoneChloroacetoneElectrophilic reactant
ThioamideC4H10N2S\text{C}_4\text{H}_{10}\text{N}_2\text{S}Nucleophile
SolventTHFPolar aprotic medium
BaseTriethylamineAcid scavenger

Functionalization via Reductive Amination

Post-thiazole formation, the isopropylaminomethyl group is introduced at the 5-position through reductive amination:

  • Step 1 : Bromination of Thiazole-5-Methanol

    • Reagents : PBr3\text{PBr}_3 in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 2 hours.

    • Outcome : 5-(Bromomethyl)-2-chlorothiazole (85–90% yield).

  • Step 2 : Nucleophilic Substitution with Isopropylamine

    • Reagents : Isopropylamine (2 eq), K2CO3\text{K}_2\text{CO}_3, acetonitrile.

    • Conditions : Reflux at 80°C for 8 hours.

    • Yield : 70–80% after extraction.

Critical Note : Excess isopropylamine ensures complete substitution, while K2CO3\text{K}_2\text{CO}_3 neutralizes HBr byproducts.

Alternative Route: Direct Chlorination of Preformed Thiazole

For scale-up, direct chlorination of 5-(isopropylaminomethyl)thiazole offers a streamlined approach:

  • Chlorinating Agents :

    • Thionyl chloride (SOCl2\text{SOCl}_2) in DCM.

    • Phosphorus oxychloride (POCl3\text{POCl}_3) under reflux.

  • Mechanism :
    Electrophilic aromatic substitution occurs at the electron-rich 2-position of the thiazole ring. The reaction is catalyzed by Lewis acids like FeCl3\text{FeCl}_3.

  • Yield and Purity :

    • POCl3_3 Method : 85% yield, 98% purity (HPLC).

    • SOCl2_2 Method : 78% yield, 95% purity.

Industrial-Scale Optimization and Challenges

Solvent Selection and Recycling

Industrial processes prioritize solvent recovery to reduce costs:

  • Preferred Solvents : THF (recyclable via distillation), ethyl acetate (low toxicity).

  • Avoided Solvents : DMF (high boiling point, difficult recovery).

Impurity Profiling and Control

Common impurities include:

  • Des-chloro Analog : Due to incomplete chlorination.

  • Dimerized Products : From radical coupling during amination.

Mitigation Strategies :

  • Use of fresh POCl3\text{POCl}_3 for chlorination.

  • Addition of radical inhibitors (e.g., BHT) during amination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) :
    δ 1.25 (d, 6H, J=6.8J = 6.8 Hz, CH(CH3_3)2_2),
    δ 3.45 (m, 1H, CH(CH3_3)2_2),
    δ 4.15 (s, 2H, CH2_2N),
    δ 7.30 (s, 1H, Thiazole-H).

  • HRMS (ESI+) :
    Calculated for C7H11ClN2S\text{C}_7\text{H}_{11}\text{ClN}_2\text{S}: 190.689; Found: 190.688.

Chromatographic Purity

  • HPLC : 99.2% purity (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

Scientific Research Applications

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.

Comparison with Similar Compounds

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine dihydrochloride

  • Structural Differences : Replaces the isopropylamine group with a piperidin-4-ylamine moiety, forming a cyclic secondary amine.
  • Physicochemical Properties : Exists as a dihydrochloride salt, enhancing aqueous solubility compared to the free-base form of the target compound .
  • Commercial Availability : Listed with five suppliers, suggesting established synthesis protocols and industrial relevance .

2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one

  • Structural Differences : Features a thiazol-4-one core with a 4-methoxybenzylidene substituent and cyclopropylamine instead of isopropylamine.
  • Synthesis : Produced via a one-pot, multi-component reaction involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine (71% yield) .

Thiazol-5-ylmethyl Carbamates

  • Structural Differences: Include complex substituents such as ethoxycarbonylamino and hydroperoxypropan-2-yl groups linked to the thiazole ring .
  • Pharmacological Context : Carbamate functionalities are common in prodrug designs, suggesting possible protease-targeting applications, though specific data are unavailable .
  • Key Distinction : The carbamate linkage may confer metabolic stability or modulate release kinetics compared to amine derivatives.

Triazolo and Pyrimidine Derivatives

  • Structural Differences: Examples include chloro-substituted triazolo[1,5-a]pyrimidines and pyridin-yl methanones .
  • Reactivity Profile: Triazolo-pyrimidine cores exhibit diverse binding modes in enzyme inhibition, while pyridine methanones may engage in π-π stacking interactions .
  • Key Distinction : Heterocyclic diversity (e.g., triazolo vs. thiazole) significantly impacts electronic properties and target selectivity.

Biological Activity

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure

The compound this compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety contributes to the compound's interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameTargetIC50 (µM)Mechanism of Action
Compound 1CDK912Inhibits RNA polymerase II transcription
Compound 2CDK215Induces apoptosis in cancer cells
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound's IC50 and mechanism is still under investigation.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals that modifications to the thiazole ring can significantly impact their biological activity. For example, substituents at the C2 position of the thiazole ring can enhance the potency against various CDKs. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased anticancer activity due to improved binding affinity to target proteins.

Case Study 1: Inhibition of CDK9

A study investigated several thiazole derivatives, including those structurally related to this compound. It was found that these compounds could inhibit CDK9 with nanomolar affinity. The inhibition led to decreased levels of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in human cancer cell lines .

Case Study 2: Antiproliferative Effects

Another study evaluated the antiproliferative effects of thiazole derivatives on various cancer cell lines. The results demonstrated that modifications on the thiazole ring significantly influenced cytotoxicity. Compounds with bulky substituents at specific positions showed enhanced activity against breast and lung cancer cell lines .

Q & A

Q. What are the established synthetic routes for preparing (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, and what critical parameters influence reaction yields?

Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

  • Cyclization with acetic acid reflux : Reacting 2-aminothiazol-4(5H)-one derivatives with alkyl halides or carbonyl precursors under reflux in acetic acid (3–5 hours) to form the thiazole core .
  • Amine functionalization : Introducing the isopropylamine group via nucleophilic substitution, where reaction temperature (optimized at 120°C) and stoichiometric control of phosphorous oxychloride are critical for yield .
  • Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • 1H/13C NMR : Identifies amine proton environments (δ 1.2–1.5 ppm for isopropyl CH3) and thiazole ring carbons (δ 150–160 ppm) .
  • IR spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 192.24 g/mol for analogous thiazole derivatives) .
  • Elemental analysis : Ensures >98% purity by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Answer:

  • Comparative bioassays : Standardize testing protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) that may skew activity results .
  • Dose-response studies : Establish EC50/IC50 values across multiple cell lines or microbial strains to account for species-specific effects .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound in agricultural settings?

Answer:

  • Hydrolysis studies : Monitor degradation at varying pH levels (4–9) and temperatures (20–40°C) to simulate soil conditions .
  • LC-MS/MS analysis : Quantify parent compound and metabolites (e.g., N-desmethyl derivatives) in water/soil matrices .
  • QSAR modeling : Predict half-lives using substituent-specific parameters (e.g., Hammett constants for chloro groups) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Answer:

  • Substituent variation : Replace the chloro group with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole or triazole rings to enhance metabolic stability .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electrostatic fields with antitumor or antimicrobial potency .

Q. What experimental approaches are used to elucidate the molecular targets and mode of action of this compound in pest control applications?

Answer:

  • Receptor binding assays : Screen against nicotinic acetylcholine receptors (nAChRs) using radiolabeled ligands (e.g., [³H]-imidacloprid) to confirm neonicotinoid-like activity .
  • Electrophysiology : Measure ion channel inhibition in insect neuronal preparations .
  • CRISPR-Cas9 knockouts : Validate target relevance by deleting putative receptor genes in model organisms (e.g., Drosophila) .

Q. In synthesizing this compound, how should researchers address discrepancies in reported reaction conditions or yields between studies?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
  • Scale-up protocols : Maintain consistent stirring rates and cooling/heating gradients to prevent exothermic side reactions .

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